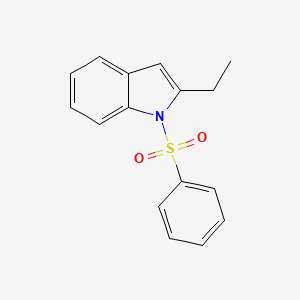

1H-Indole, 2-ethyl-1-(phenylsulfonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Indole, 2-ethyl-1-(phenylsulfonyl)- is a sulfonylated indole derivative characterized by a phenylsulfonyl group at the 1-position and an ethyl substituent at the 2-position of the indole core. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The phenylsulfonyl group enhances metabolic stability and modulates receptor interactions, while the ethyl group may influence lipophilicity and steric bulk .

Q & A

Basic Research Questions

Q. How is 2-ethyl-1-(phenylsulfonyl)-1H-indole synthesized and characterized in academic settings?

- Methodological Answer : The synthesis typically involves a multi-step approach, including sulfonylation of the indole nitrogen and alkylation at the C2 position. For example:

Sulfonylation : React 1H-indole with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group.

Ethylation : Use ethyl iodide or ethyl bromide with a strong base (e.g., LDA) to substitute the C2 hydrogen.

Characterization employs ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielded protons near the sulfonyl group at δ 7.5–8.5 ppm) and mass spectrometry for molecular weight validation .

Q. What spectroscopic and computational methods are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : Key signals include the ethyl group (triplet at δ 1.2–1.4 ppm for CH₃ and quartet at δ 2.8–3.0 ppm for CH₂) and aromatic protons (δ 7.3–8.1 ppm for sulfonyl-substituted indole) .

- X-ray Crystallography : Utilizes SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, confirming planarity of the indole ring and sulfonyl group orientation .

- Density Functional Theory (DFT) : Computes optimized geometries and compares them with experimental data to validate electronic structures .

Q. What are the foundational reactivity patterns of this compound in organic synthesis?

- Methodological Answer :

- Electrophilic Substitution : The C3 position is reactive due to the electron-rich indole ring, enabling halogenation (e.g., bromination with NBS) or nitration .

- Cross-Coupling Reactions : The ethyl group at C2 can participate in Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) for biaryl synthesis .

- Sulfonyl Group Stability : Resistant to hydrolysis under acidic conditions but reducible with LiAlH₄ to remove the sulfonyl group .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:

- Bond Lengths : C-S bond lengths (~1.76 Å) and C-N bond distortions due to sulfonyl electron-withdrawing effects.

- Dihedral Angles : Indole ring planarity (deviation < 0.05 Å) and sulfonyl group torsion angles (e.g., 15–25° relative to the indole plane) .

- Validation : PLATON or ADDSYM checks for missed symmetry, while R-factor convergence (R₁ < 0.05) ensures data reliability .

Q. What biological interactions are hypothesized, and how are they mechanistically studied?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of geranylgeranyltransferase I (GGTase-I) using fluorescence-based assays (IC₅₀ values reported in µM range) .

- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-ethyl group) track intracellular accumulation via LC-MS.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., π-stacking with Phe residues) .

Q. How can researchers resolve contradictions in experimental data across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR (e.g., DEPT-135 for quaternary carbons) and SC-XRD data to confirm substituent positions .

- Reproducibility Checks : Replicate synthesis under inert atmosphere (Ar/N₂) to rule out oxidation side products.

- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify consensus trends .

Vergleich Mit ähnlichen Verbindungen

3-(Methoxymethyl)-1-(phenylsulfonyl)-1H-indole (Compound 5)

- Structure : Features a methoxymethyl group at the 3-position.

- Synthesis : Achieved via a three-component cascade reaction with 90% yield, confirmed by ¹H and ¹³C NMR .

- Key Differences : The 3-methoxymethyl group introduces polar oxygen atoms, increasing solubility compared to the ethyl group in the target compound. This substitution may alter binding modes in enzymatic assays .

3-(Iodomethyl)-1-(phenylsulfonyl)-1H-indole (Compound 6)

- Structure : Contains an iodomethyl group at the 3-position.

- Synthesis : Synthesized in 92% yield; the iodine atom provides a handle for further functionalization (e.g., cross-coupling reactions).

- Key Differences : The bulky iodine atom increases molecular weight (MW = 385.24 g/mol) and may sterically hinder interactions in biological systems compared to the smaller ethyl group .

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Derivatives

- Structure : Piperazine substituent at the 4-position.

- Biological Activity : Exhibits BACE1 inhibitory activity (IC₅₀ = 19.66–21.88 mM), critical for Alzheimer’s drug development.

- However, reduced lipophilicity may limit blood-brain barrier penetration .

Eletriptan Hydrobromide

- Structure : 5-[2-(Phenylsulfonyl)ethyl]-substituted indole with a hydrobromide salt.

- Pharmacology: Used as a serotonin receptor agonist for migraines. The sulfonylethyl chain at the 5-position enhances receptor selectivity, while the hydrobromide salt improves aqueous solubility (MW = 481.45 g/mol for monohydrate) .

2-(2-Methoxybenzoyl)-1-(phenylsulfonyl)-1H-indole

- Structure : 2-Methoxybenzoyl group at the 2-position (MW = 391.44 g/mol).

- This contrasts with the electron-donating ethyl group in the target compound .

2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde

- Structure : Methyl at 2-position and carbaldehyde at 3-position.

- Applications : Exhibits antibacterial and antitumor activities. The aldehyde group enables Schiff base formation, a feature absent in 2-ethyl analogs .

Structural-Activity Insights

- Positional Effects : Substitution at the 2-position (e.g., ethyl, methoxybenzoyl) favors steric modulation, while 3- or 4-position groups (e.g., piperazine, iodomethyl) enhance target-specific interactions.

- Electronic Properties : Electron-withdrawing groups (e.g., sulfonyl, benzoyl) stabilize the indole ring, whereas electron-donating groups (e.g., ethyl) increase reactivity for electrophilic substitution.

- Biological Relevance : Piperazine and sulfonylethyl groups are critical for enzyme inhibition (BACE1) and receptor binding (5-HT), respectively, suggesting that the 2-ethyl analog may require additional functionalization for optimal activity .

Eigenschaften

CAS-Nummer |

68051-21-8 |

|---|---|

Molekularformel |

C16H15NO2S |

Molekulargewicht |

285.4 g/mol |

IUPAC-Name |

1-(benzenesulfonyl)-2-ethylindole |

InChI |

InChI=1S/C16H15NO2S/c1-2-14-12-13-8-6-7-11-16(13)17(14)20(18,19)15-9-4-3-5-10-15/h3-12H,2H2,1H3 |

InChI-Schlüssel |

VPDZNHPKKFWMJA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.